molecular formula C13H19NO2S B2591756 Tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate CAS No. 2248336-72-1

Tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Cat. No.: B2591756
CAS No.: 2248336-72-1
M. Wt: 253.36
InChI Key: NBFDFHCJWLGMKF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclobutyl group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutyl magnesium bromide reacts with a suitable thiophene precursor.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the thiophene with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.

    Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group and the thiophene ring can facilitate binding to various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

    Tert-butyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a cyclobutyl group.

    Tert-butyl 2-amino-5-phenylthiophene-3-carboxylate: Contains a phenyl group instead of a cyclobutyl group.

Uniqueness: Tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

tert-butyl 2-amino-5-cyclobutylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)9-7-10(17-11(9)14)8-5-4-6-8/h7-8H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFDFHCJWLGMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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